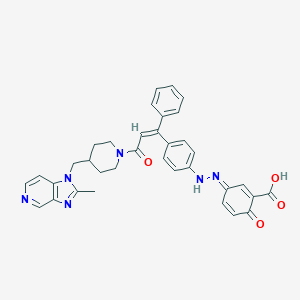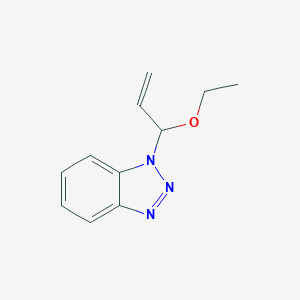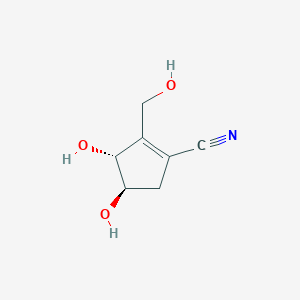
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI), also known as CPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields with excellent purity. It is also stable and can be stored for extended periods without degradation. However, 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI). One area of research is the development of new drugs based on the structure and properties of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI). Another area of research is the investigation of the potential use of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) and its potential toxicity at high doses.
Synthesemethoden
The synthesis of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) involves the reaction of cyclopentadiene with acrylonitrile in the presence of a catalyst. The resulting product is then treated with a base to form the final compound. This method has been optimized to produce high yields of 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) with excellent purity, making it suitable for use in various scientific applications.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs. 1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)-(9CI) has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
172290-15-2 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
(3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)cyclopentene-1-carbonitrile |
InChI |
InChI=1S/C7H9NO3/c8-2-4-1-6(10)7(11)5(4)3-9/h6-7,9-11H,1,3H2/t6-,7-/m1/s1 |
InChI-Schlüssel |
HOVLUOPDIZNUOE-RNFRBKRXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C(=C1C#N)CO)O)O |
SMILES |
C1C(C(C(=C1C#N)CO)O)O |
Kanonische SMILES |
C1C(C(C(=C1C#N)CO)O)O |
Synonyme |
1-Cyclopentene-1-carbonitrile, 3,4-dihydroxy-2-(hydroxymethyl)-, (3R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)

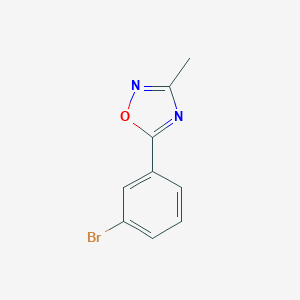
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
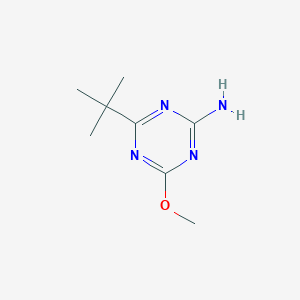
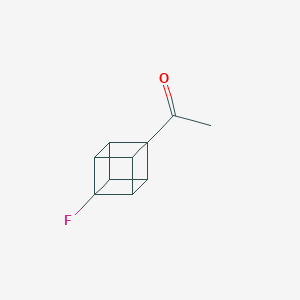
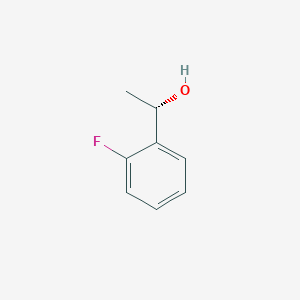
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)

